4-[(4-bromophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine
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Overview
Description
4-[(4-bromophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine is a complex organic compound characterized by the presence of multiple phenyl groups substituted with bromine, chlorine, and fluorine atoms, as well as sulfanyl and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium iodide in acetone, potassium carbonate in DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-bromophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and sulfanyl groups allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenoxy)-6-[(4-chlorophenyl)sulfanyl]-5-nitropyrimidine
- 4-[(4-bromophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]pyrimidine
Uniqueness
4-[(4-bromophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine is unique due to the specific combination of halogen and sulfanyl substitutions on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClFN2S3/c25-17-3-9-22(10-4-17)32-23-13-20(15-30-21-11-5-18(26)6-12-21)28-24(29-23)31-14-16-1-7-19(27)8-2-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCXOVUJSFWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=N2)SC3=CC=C(C=C3)Br)CSC4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClFN2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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